molecular formula C12H12N2O B13860373 4-benzyl-5-methyl-1H-pyrimidin-6-one

4-benzyl-5-methyl-1H-pyrimidin-6-one

Cat. No.: B13860373
M. Wt: 200.24 g/mol
InChI Key: OGGFVJRFOQZEKI-UHFFFAOYSA-N
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Description

4-Benzyl-5-methyl-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. The structure of this compound consists of a pyrimidine ring substituted with a benzyl group at the 4-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-methyl-1H-pyrimidin-6-one can be achieved through various synthetic routes. One common method involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization with formamide under acidic conditions. The reaction typically proceeds as follows:

    Condensation: Benzylamine reacts with ethyl acetoacetate in the presence of an acid catalyst to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with formamide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

4-Benzyl-5-methyl-1H-pyrimidin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-benzyl-5-methyl-1H-pyrimidin-6-one depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary based on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-5-methyl-2H-pyrimidin-6-one: A structural isomer with a different arrangement of atoms.

    4-Benzyl-5-methyl-1H-pyrimidin-2-one: Another isomer with the keto group at a different position.

    4-Benzyl-5-methyl-1H-pyrimidin-4-one: A compound with the keto group at the 4-position.

Uniqueness

4-Benzyl-5-methyl-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of both benzyl and methyl groups at specific positions can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-benzyl-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2O/c1-9-11(13-8-14-12(9)15)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14,15)

InChI Key

OGGFVJRFOQZEKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CNC1=O)CC2=CC=CC=C2

Origin of Product

United States

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